7-Hydroxydarutigenol
Overview
Description
7-Hydroxydarutigenol is a natural product belonging to the class of diterpenoids. It is characterized by its molecular formula C20H34O4 and a molecular weight of 338.48 g/mol . This compound is typically found in certain plant species and is known for its white crystalline solid form, which is non-volatile at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxydarutigenol can be synthesized through chemical reactions involving the appropriate precursors. The synthesis typically involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity .
Industrial Production Methods: Industrial production of this compound can be achieved through both extraction from natural sources and chemical synthesis. Extraction involves isolating the compound from plants known to contain it, such as species from the genus Siegesbeckia. Chemical synthesis, on the other hand, involves constructing the compound from simpler chemical precursors through a series of controlled reactions .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or alkanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Hydroxydarutigenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 7-Hydroxydarutigenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in signal transduction pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
- 7-Hydroxy-6-methoxyflavone
- 7-Hydroxy-4-methylcoumarin
- 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Comparison: 7-Hydroxydarutigenol is unique due to its specific structure and the presence of hydroxyl groups at particular positions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13-,14+,15-,16-,17+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPACBIPISLDRK-IFWNTPBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)[C@H](C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501101878 | |
Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188281-99-3 | |
Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188281-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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